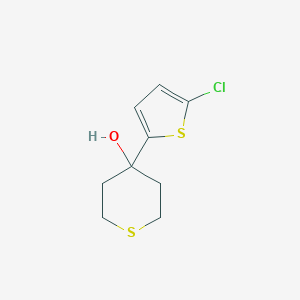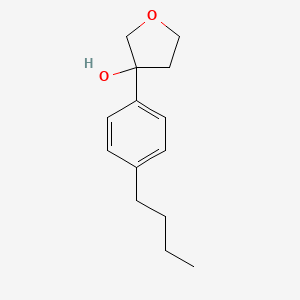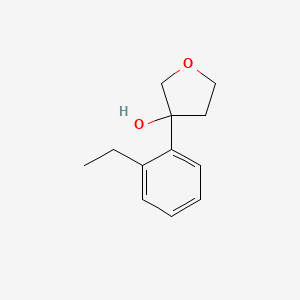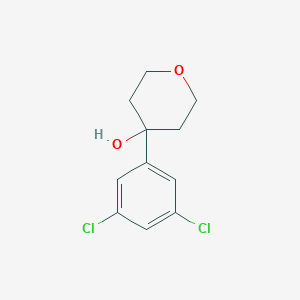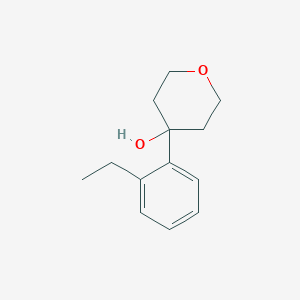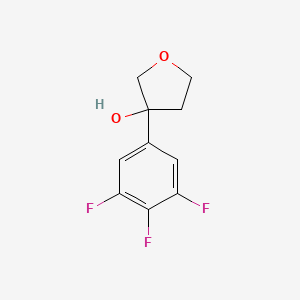
3-(3,4,5-Trifluorophenyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-(3,4,5-Trifluorophenyl)oxolan-3-ol” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-(3,4,5-Trifluorophenyl)oxolan-3-ol would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states or derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: Addition reactions may occur, where new atoms or groups are added to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions may result in new compounds with different functional groups.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)oxolan-3-ol has several scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, aiding in the development of new chemical entities.
Biology: It may be utilized in biological studies to investigate its effects on various biological systems and pathways.
Medicine: The compound could have potential therapeutic applications, serving as a lead compound for drug development or as a tool in medicinal chemistry research.
Industry: this compound may find applications in industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors, enzymes, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3,4,5-Trifluorophenyl)oxolan-3-ol include those with comparable chemical structures or functional groups. Examples of such compounds can be found in the PubChem database, where structural similarity searches can identify related molecules.
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct properties and applications compared to other similar compounds. This uniqueness can be attributed to differences in functional groups, stereochemistry, or other structural features that influence its reactivity and interactions.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility in the field of chemistry and beyond.
Properties
IUPAC Name |
3-(3,4,5-trifluorophenyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-7-3-6(4-8(12)9(7)13)10(14)1-2-15-5-10/h3-4,14H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLYMWJEPLURNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=C(C(=C2)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1(C2=CC(=C(C(=C2)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
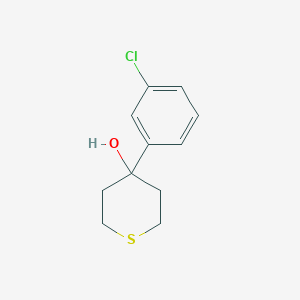

![4-[4-(Dimethylamino)phenyl]thian-4-ol](/img/structure/B8081107.png)
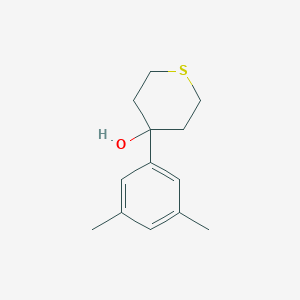
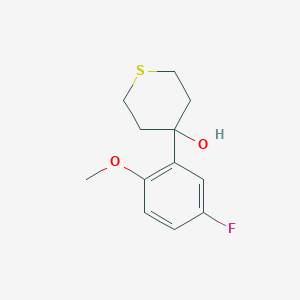
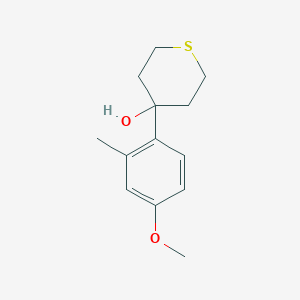
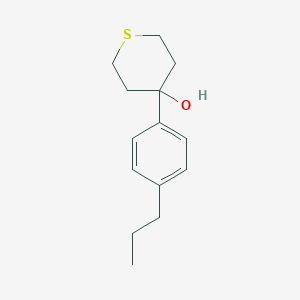
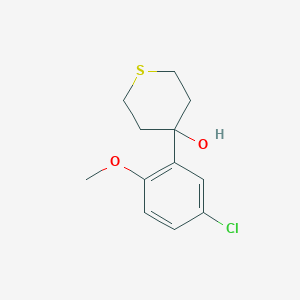
![4-[4-(Trifluoromethyl)phenyl]thian-4-ol](/img/structure/B8081147.png)
